![molecular formula C12H17ClO4S B13567866 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate](/img/structure/B13567866.png)
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate is an organic compound that features a thiophene ring substituted with a chlorine atom and an acetate group
Vorbereitungsmethoden
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 2-(5-chlorothiophen-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate involves its interaction with molecular targets in biological systems. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can be compared with other thiophene derivatives such as:
2-(2-Ethoxyethoxy)ethyl acetate: This compound lacks the chlorine atom and the thiophene ring, making it less versatile in certain applications.
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
The unique combination of the ethoxyethoxyethyl group and the chlorothiophene ring in this compound provides it with distinct properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H17ClO4S |
---|---|
Molekulargewicht |
292.78 g/mol |
IUPAC-Name |
2-(2-ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H17ClO4S/c1-2-15-3-4-16-5-6-17-12(14)8-10-7-11(13)18-9-10/h7,9H,2-6,8H2,1H3 |
InChI-Schlüssel |
KJLTZSQTMWYQRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(=O)CC1=CSC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.